2,6-Diamino-8-purinol hemisulfate monohydrate
Overview
Description
2,6-Diamino-8-purinol hemisulfate monohydrate (2,6-DAPHSM) is a synthetic, water-soluble form of purine, a naturally occurring organic compound found in the human body. It is an important building block for nucleic acids, proteins, and other biochemical structures. 2,6-DAPHSM has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Electrochemical Studies
Oxidation Mechanism : 2,6-Diamino-8-purinol has been studied for its oxidation mechanism. It undergoes a 2 electron, 2 proton reaction, forming a diimine which decomposes in hydrolysis reactions to form final products like 5-hydroxyghdantoin-5-carboxamide and bicyclo[3,3,0]octane derivatives (Astwood, D., D'Amico, C., Lippincott, T., & Brajter-toth, A., 1986).
Electrode Treatment and Electrochemical Behavior : The impact of electrode treatment methods (electrochemical oxidation, polishing, laser activation) on the electrochemical behavior of 2,6-Diamino-8-purinol was evaluated using different electrode materials (Bodalbhai, L., & Brajter-toth, A., 1988).
Electrode Modification for Polarography : In situ electrode modification techniques have been developed for the direct differential pulse polarography of 2,6-Diamino-8-purinol, enabling simultaneous determination with other compounds in phosphate buffer solutions (Szurley, E., & Brajter-toth, A., 1983).
Crystallography and Hydrogen Bonding
Hydrogen Bonding in Structures : Studies on salts involving 2,6-diaminopurine (a related compound) have highlighted complex hydrogen-bonding schemes, contributing to our understanding of molecular interactions involving 2,6-Diamino-8-purinol (Atria, A., Garland, M., & Baggio, R., 2010).
Supramolecular Interactions : The supramolecular interactions in salts of 2,6-Diamino-8-purinol derivatives have been explored, showing complex intermolecular hydrogen bonds and interactions like π-π stacking, which are crucial for understanding the compound's behavior in various contexts (Mohana, Marimuthu, Muthiah, P. Thomas, & Butcher, R., 2017).
Enzymatic and Biological Interactions
Enzymatic Oxidation Studies : The enzymatic oxidation of 2,6-diaminopurine, which is closely related to 2,6-Diamino-8-purinol, has been investigated to understand its interactions and transformations in biological systems (Astwood, D., Lippincott, T., Deysher, M., D'Amico, C., Szurley, E., & Brajter-toth, A., 1983).
Influence on Biological Processes : 2,6-Diamino-8-purinol has been explored for its potential influence on biological processes like the course of infections and enzyme inhibition, offering insights into its potential therapeutic applications (Moore, A. E., & Friend, C., 1951).
Chemical Synthesis and Applications
Synthesis Techniques : Various methods for synthesizing and modifying 2,6-Diamino-8-purinol have been developed, providing pathways for creating derivatives with specific properties and applications (Muraoka, M., 1981).
Ligational Applications with Metal Ions : The compound's ligational behavior with transition metal ions has been characterized, offering potential applications in coordination chemistry and material science (Mostafa, S. I., Kabil, M. A., Saad, E., & El-Asmy, A. A., 2006).
Properties
IUPAC Name |
2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6O.H2O4S.H2O/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLHSHJARAETPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N12O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584181 | |
Record name | Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698998-94-6 | |
Record name | Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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